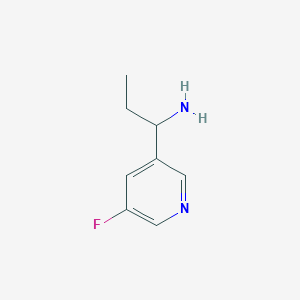
1-(5-Fluoro-pyridin-3-yl)-propylamine
Descripción general
Descripción
1-(5-Fluoro-pyridin-3-yl)-propylamine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-pyridin-3-yl)-propylamine typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxide, which can produce fluorinated pyridines in moderate yields at room temperature . Another approach involves the use of Selectfluor® for the preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized reagents and catalysts. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoro-pyridin-3-yl)-propylamine undergoes various chemical reactions, including:
Addition Reactions: These involve the addition of atoms or groups to the pyridine ring.
Substitution Reactions: Commonly, nucleophilic substitution reactions occur, where a nucleophile replaces a leaving group on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are employed.
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-pyridin-3-yl)-propylamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity and metabolic stability.
Material Science: The compound is explored for its use in creating advanced materials with unique properties.
Biological Imaging: Fluorinated pyridines are investigated as potential imaging agents for various biological applications.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-pyridin-3-yl)-propylamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyridine with similar properties and applications.
3-Fluoro-4-nitropyridine N-oxide: A fluorinated pyridine derivative used in similar chemical reactions.
Uniqueness
1-(5-Fluoro-pyridin-3-yl)-propylamine is unique due to its specific substitution pattern and the presence of the propylamine group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other fluorinated pyridines.
Propiedades
IUPAC Name |
1-(5-fluoropyridin-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-2-8(10)6-3-7(9)5-11-4-6/h3-5,8H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNWPQALDVFYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CN=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















